molecular formula C14H20N2O2 B12445677 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester CAS No. 482308-04-3

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester

Cat. No.: B12445677
CAS No.: 482308-04-3
M. Wt: 248.32 g/mol
InChI Key: SYKSWMRKMBTSMG-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester is an organic compound that features a piperidine ring substituted with an amino group and a carboxylic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester typically involves the reaction of 4-aminophenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine attacks the carbonyl carbon of the ethyl chloroformate, forming the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Synthesis
This compound serves as a crucial building block in the synthesis of novel drug molecules. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of piperidine have been investigated for their potential in treating conditions such as Alzheimer's disease and other neurological disorders due to their ability to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase .

Antiviral Activity
Recent studies have highlighted the antiviral properties of piperidine derivatives, including 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester. Research indicates that compounds derived from piperidine can exhibit high selectivity in inhibiting viruses such as cytomegalovirus and SARS-CoV-2, suggesting their potential use in antiviral therapies .

Anticancer Properties
The compound has been evaluated for its anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. For example, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines, indicating that modifications to the piperidine structure could enhance these effects .

Antibacterial and Antioxidant Effects
Research has also explored the antibacterial and antioxidant activities of piperidine derivatives. Compounds similar to this compound have been found to exhibit varying degrees of antibacterial action against different bacterial strains, as well as antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The ability to modify the piperidine ring is crucial for tailoring the biological activity of the resulting compounds.

Table 1: Synthesis Pathways for Piperidine Derivatives

Synthesis MethodKey ReagentsYield (%)Reference
Condensation Reaction4-Aminobenzoic Acid, Ethyl Ester52.2%
AlkylationPiperidine Base, Alkyl Halide55%
AcylationAcid Chloride, PiperidineVariable

Case Studies

Several studies have documented the applications of piperidine derivatives in clinical settings:

  • Case Study on Alzheimer's Disease : A derivative of this compound was shown to improve cognitive function in animal models by inhibiting cholinesterase enzymes .
  • Antiviral Research : In vitro studies demonstrated that certain piperidine derivatives significantly reduced viral replication rates in cell cultures infected with SARS-CoV-2, highlighting their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-Nitro-phenyl)-piperidine-2-carboxylic acid ethyl ester
  • 1-(4-Methyl-phenyl)-piperidine-2-carboxylic acid ethyl ester
  • 1-(4-Hydroxy-phenyl)-piperidine-2-carboxylic acid ethyl ester

Uniqueness: 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development.

Biological Activity

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which combines an amino group with a piperidine ring and a carboxylic acid moiety. The biological activities associated with this compound are diverse, spanning neuropharmacological effects, antimicrobial properties, and potential anticancer activity.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 248.32 g/mol
  • LogP : 2.837
  • Polar Surface Area (PSA) : 55.6 Ų

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Neuropharmacological Effects :
    • The compound shows promise as a monoamine neurotransmitter reuptake inhibitor, which could be beneficial in treating depression and anxiety disorders .
    • It has been studied for its interactions with various neurotransmitter receptors, indicating potential applications in neuropharmacology.
  • Antimicrobial Activity :
    • Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The presence of the amino group enhances the interaction with microbial targets .
  • Anticancer Potential :
    • Recent studies have highlighted the ability of certain piperidine derivatives to induce cytotoxicity in cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against hypopharyngeal tumor cells .

Neuropharmacological Studies

A study investigating the effects of piperidine derivatives on serotonin receptors demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity. Specifically, compounds with an amino group at the para position showed improved interactions with serotonin receptors compared to their non-amino counterparts .

Antimicrobial Activity

In vitro studies have shown that derivatives containing the piperidine structure exhibit significant activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

A notable study assessed the cytotoxic effects of piperidine derivatives on different cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further investigation .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleEffectiveness (IC50)Reference
Neuropharmacological1-(4-Amino-phenyl)-piperidine derivative80 nM (5-HT receptor)
AntibacterialPiperidine derivativesVaries by strain
AnticancerPiperidine derivatives12 µM (hypopharyngeal cells)

Properties

CAS No.

482308-04-3

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-(4-aminophenyl)piperidine-2-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-3-4-10-16(13)12-8-6-11(15)7-9-12/h6-9,13H,2-5,10,15H2,1H3

InChI Key

SYKSWMRKMBTSMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C2=CC=C(C=C2)N

Origin of Product

United States

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